molecular formula C25H36O B389580 2,5-Di(1-adamantyl)cyclopentanone

2,5-Di(1-adamantyl)cyclopentanone

Cat. No.: B389580
M. Wt: 352.6g/mol
InChI Key: WUYQWHVQVHYWPK-UHFFFAOYSA-N
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Description

2,5-Di(1-adamantyl)cyclopentanone is a cyclopentanone derivative featuring two 1-adamantyl groups at the 2- and 5-positions.

Properties

Molecular Formula

C25H36O

Molecular Weight

352.6g/mol

IUPAC Name

2,5-bis(1-adamantyl)cyclopentan-1-one

InChI

InChI=1S/C25H36O/c26-23-21(24-9-15-3-16(10-24)5-17(4-15)11-24)1-2-22(23)25-12-18-6-19(13-25)8-20(7-18)14-25/h15-22H,1-14H2

InChI Key

WUYQWHVQVHYWPK-UHFFFAOYSA-N

SMILES

C1CC(C(=O)C1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6

Canonical SMILES

C1CC(C(=O)C1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Yield : Bulky substituents (e.g., adamantyl) may reduce reaction yields compared to smaller groups like benzylidene or halogenated aryl groups, as steric hindrance can impede condensation .
  • Melting Point : Polar substituents (e.g., Cl, F) increase melting points due to stronger intermolecular forces, while bulky hydrophobic groups (e.g., adamantyl) may lower solubility but raise melting points due to rigid packing .

Physicochemical Properties

  • Molecular Weight and Hydrophobicity: Adamantyl groups (C₁₀H₁₅) significantly increase molecular weight and hydrophobicity compared to aryl substituents. For example, 2,5-bis(4-hydroxybenzylidene)cyclopentanone (C₁₉H₁₆O₃) has a molecular weight of 292.3 g/mol, while 2,5-Di(1-adamantyl)cyclopentanone (C₂₅H₃₄O) would theoretically exceed 350 g/mol, impacting solubility and bioavailability .
  • Spectroscopic Data : NMR and IR spectra of analogs confirm the E,E-configuration of the α,β-unsaturated ketone system, a feature critical for electronic properties and reactivity .

Data Tables

Table 2: Functional Properties

Compound Application/Activity Key Finding Reference
M1 and M2 Corrosion inhibition 74–89% efficiency in H₂SO₄
2,5-bis(4-chlorobenzylidene)cyclopentanone Antiproliferative activity IC₅₀ ~25 µM against HeLa cells
Curcumin analogs Antioxidant activity Radical scavenging comparable to ascorbic acid

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